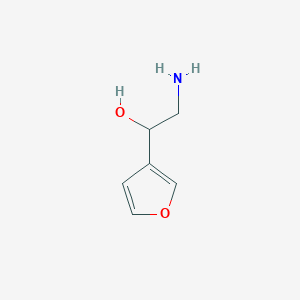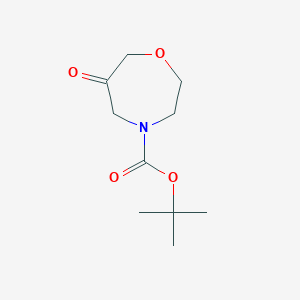
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related tert-butyl carboxylate compounds involves several steps, including intramolecular cyclization reactions. For instance, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is synthesized via intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate is prepared from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt through intramolecular lactonization . These methods demonstrate the versatility of cyclization reactions in constructing complex tert-butyl carboxylate frameworks.
Molecular Structure Analysis
The molecular structures of synthesized tert-butyl carboxylate compounds are characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized, revealing its orthorhombic space group and confirming its chiral nature .
Chemical Reactions Analysis
The tert-butyl carboxylate compounds undergo various chemical reactions, including alkylation and elimination reactions. For instance, tert-butyl 2-phenyl-2-oxazoline-4-carboxylate undergoes base-dependent α-alkylation and β-elimination, leading to the synthesis of α-alkylserines and tert-butyl benzamidoacrylate . These reactions are influenced by the choice of base and reaction conditions, demonstrating the compounds' reactivity and potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carboxylate compounds are influenced by their molecular structures. The crystallographic analysis provides insights into their space groups, unit cell parameters, and molecular packing in the solid state. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate crystallizes in the monoclinic space group P21/c, with typical bond lengths and angles for a piperazine-carboxylate . The compounds' properties, such as solubility and stability, can be inferred from their molecular and crystal structures, which are crucial for their practical applications.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has developed facile procedures for the stereoselective synthesis of novel compounds, such as benzo[b][1,5]oxazepines, through the condensation reaction involving tert-butyl(4R)-2,2-dimethyl-4-(3-oxo-3-phenyl-1-propynyl)-1,3-oxazolane-3-carboxylate with MCM-41(H) zeolite, demonstrating the versatility of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate derivatives in organic synthesis (Nagarapu, Ravirala, & Venkateswara Rao, 2001).
Radioligand Synthesis
The compound has also been utilized in the synthesis of radioligands for potential SPECT imaging agents targeting diazepam-insensitive benzodiazepine receptors. This showcases its application in the development of diagnostic tools in neuroscience and pharmacology (He et al., 1994).
Enzyme-Catalyzed Transformations
A synthesis method involving enzyme-catalyzed regioselective transformations highlights the compound's role in producing specific chiral intermediates. This approach underscores the integration of biocatalysis in synthetic organic chemistry for the creation of complex molecules with high stereocontrol (Aurell et al., 2014).
Molecular Structure Analysis
X-ray crystallography studies of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate derivatives have provided insights into the molecular configuration and the stereochemistry of complex organic compounds, contributing to the understanding of structural chemistry and facilitating the design of new molecules with desired properties (Didierjean et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHWTZFMZJJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647753 | |
| Record name | tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | |
CAS RN |
748805-97-2 | |
| Record name | 1,1-Dimethylethyl tetrahydro-6-oxo-1,4-oxazepine-4(5H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748805-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





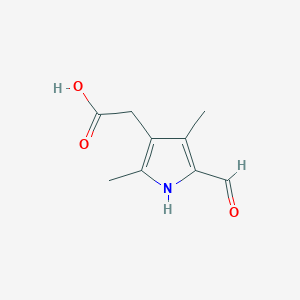
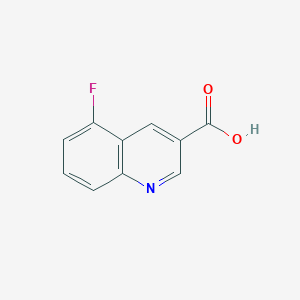

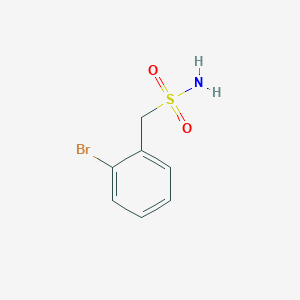



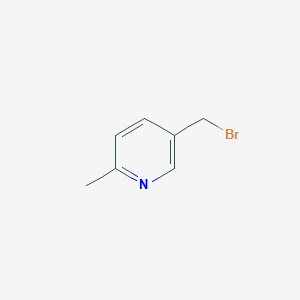
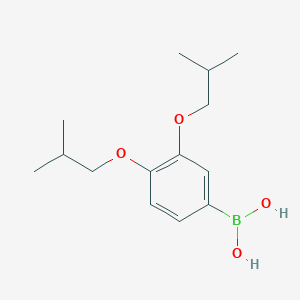
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
